molecular formula C23H15NO5 B4777162 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

Cat. No.: B4777162
M. Wt: 385.4 g/mol
InChI Key: BFDOVYUHSUNWPK-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate is an organic compound that features both nitrophenyl and phenylethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate typically involves the esterification of 4-(phenylethynyl)benzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often under basic conditions using sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).

Major Products

    Reduction: The major product is 2-(4-aminophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate.

    Substitution: Depending on the nucleophile used, products can vary, such as this compound derivatives.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester linkage allows for hydrolysis under certain conditions, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl benzoate
  • 4-nitrophenyl acetate
  • 4-nitrophenyl phosphate

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in different fields .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(2-phenylethynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-22(19-12-14-21(15-13-19)24(27)28)16-29-23(26)20-10-8-18(9-11-20)7-6-17-4-2-1-3-5-17/h1-5,8-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOVYUHSUNWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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